molecular formula C20H15ClN2O4 B11959982 N-(3-Chloro-4-methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide CAS No. 853351-33-4

N-(3-Chloro-4-methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide

Cat. No.: B11959982
CAS No.: 853351-33-4
M. Wt: 382.8 g/mol
InChI Key: HSIDGQGNPXANBS-CSKARUKUSA-N
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Description

N-(3-Chloro-4-methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides. This compound features a complex structure with multiple functional groups, including a chloro-substituted phenyl ring, a nitro-substituted phenyl ring, and a furan ring. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide typically involves multi-step organic reactions. One possible synthetic route could be:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Chlorination: The chloro group can be introduced via chlorination reactions using reagents like thionyl chloride.

    Acrylamide formation: The final step involves the formation of the acrylamide moiety through a reaction between the amine group and acryloyl chloride under basic conditions.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a metal catalyst.

    Substitution: The chloro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways and interactions due to its structural complexity.

    Medicine: Investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially affecting various pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide
  • N-(4-Methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide
  • N-(3-Chloro-4-methylphenyl)-3-(5-phenyl)furan-2-yl)acrylamide

Uniqueness

N-(3-Chloro-4-methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

CAS No.

853351-33-4

Molecular Formula

C20H15ClN2O4

Molecular Weight

382.8 g/mol

IUPAC Name

(E)-N-(3-chloro-4-methylphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide

InChI

InChI=1S/C20H15ClN2O4/c1-13-5-6-15(12-18(13)21)22-20(24)10-8-17-7-9-19(27-17)14-3-2-4-16(11-14)23(25)26/h2-12H,1H3,(H,22,24)/b10-8+

InChI Key

HSIDGQGNPXANBS-CSKARUKUSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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